![molecular formula C16H16ClNO3S B601356 2-氧代氯吡格雷盐酸盐 CAS No. 109904-27-0](/img/structure/B601356.png)
2-氧代氯吡格雷盐酸盐
描述
2-Oxo Clopidogrel Hydrochloride (Mixture of Diastereomers) is an intermediate metabolite of clopidogrel, a widely used antiplatelet agent. This compound is crucial in the bioactivation pathway of clopidogrel, which is used to prevent blood clots in patients with cardiovascular diseases .
科学研究应用
Pharmacokinetics and Metabolism
2-Oxo clopidogrel is formed during the metabolism of clopidogrel through the action of cytochrome P450 enzymes. Understanding its pharmacokinetics is vital for optimizing therapeutic strategies in patients undergoing treatment for cardiovascular diseases.
- Metabolic Pathway : Clopidogrel is converted to its active thiol metabolite via two steps: first to 2-oxo clopidogrel and then to the active form that inhibits platelet aggregation by binding to the P2Y12 receptor .
- Clinical Relevance : The concentration of 2-oxo clopidogrel can be indicative of the effectiveness of clopidogrel therapy, especially in patients with acute myocardial infarction (MI) or those undergoing percutaneous coronary intervention (PCI). Studies have shown that lower concentrations of both clopidogrel and 2-oxo clopidogrel are associated with an increased risk of ischemic events post-MI .
Detection Methods
Accurate measurement of 2-oxo clopidogrel levels is essential for monitoring patient response to therapy. Several advanced analytical techniques have been developed:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for the simultaneous determination of clopidogrel, 2-oxo clopidogrel, and its active metabolite in plasma samples. The method demonstrated high sensitivity and stability, making it suitable for clinical applications .
- Ultra High Performance Liquid Chromatography (UHPLC) : Another study utilized UHPLC combined with diode array detection and mass spectrometry to assess plasma concentrations in patients post-MI. This method allows for rapid analysis and provides detailed insights into the pharmacokinetics of both clopidogrel and its metabolites .
Clinical Applications
The clinical significance of 2-oxo clopidogrel extends beyond mere detection; it has implications in treatment outcomes:
- Risk Stratification : In patients treated for acute MI, monitoring levels of 2-oxo clopidogrel can help identify those at higher risk for adverse cardiovascular events. Lower plasma concentrations correlate with worse outcomes, emphasizing the need for personalized dosing strategies .
- Therapeutic Monitoring : Adjusting doses based on the levels of 2-oxo clopidogrel may enhance therapeutic efficacy while minimizing risks associated with under-treatment or over-treatment.
Case Studies and Research Findings
Several studies have documented the clinical relevance of 2-oxo clopidogrel:
作用机制
Target of Action
The primary target of 2-Oxo Clopidogrel Hydrochloride is the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation. By targeting these receptors, 2-Oxo Clopidogrel Hydrochloride can effectively prevent the formation of blood clots .
Mode of Action
2-Oxo Clopidogrel Hydrochloride is a prodrug that needs to be activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from binding to P2Y12 receptors, thereby inhibiting the activation of the glycoprotein GPIIb/IIIa complex and platelet aggregation .
Biochemical Pathways
The activation of 2-Oxo Clopidogrel Hydrochloride involves a two-step enzymatic process. In the first step, it is converted into an inactive intermediate, and subsequently, in the second step, it is transformed into the active thiol metabolite . The most important metabolic spot of this compound is on the thiophene ring .
Pharmacokinetics
The absorption of 2-Oxo Clopidogrel Hydrochloride is fast, with a Tmax of 0.625 hours . The mean half-life of the related components is approximately 38.0 hours in both plasma and blood . The blood-to-plasma radioactivity AUCinf ratio is 0.55, suggesting preferential distribution of drug-related material in plasma . At 168 hours after oral administration, the mean cumulative excreted radioactivity is 96.71% of the dose, including 68.03% in urine and 28.67% in feces .
Result of Action
The result of the action of 2-Oxo Clopidogrel Hydrochloride is the prevention of blood clot formation. By irreversibly binding to the P2Y12 ADP receptors on platelets, it inhibits platelet aggregation, thereby reducing the risk of myocardial infarction and stroke .
Action Environment
The action, efficacy, and stability of 2-Oxo Clopidogrel Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs, such as atorvastatin, can inhibit the metabolism of clopidogrel . Additionally, genetic factors, such as the presence of CYP2C19 poor metabolizers, can lead to a higher risk of treatment failure with clopidogrel .
生化分析
Biochemical Properties
2-Oxo Clopidogrel Hydrochloride is metabolized by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5 into 2-oxo (S)- (+)-clopidogrel, which is then further metabolized into the active metabolite of clopidogrel by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 . This active metabolite irreversibly binds to P2Y12 ADP receptors on platelets , preventing ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .
Cellular Effects
The active metabolite of 2-Oxo Clopidogrel Hydrochloride inhibits platelet aggregation, a crucial process in the formation of atherosclerotic plaques . This inhibition reduces the risk of thrombotic events in patients with coronary artery disease .
Molecular Mechanism
The molecular mechanism of 2-Oxo Clopidogrel Hydrochloride involves a two-step enzymatic process . In the first step, clopidogrel is converted into the inactive intermediate, 2-oxo-clopidogrel, and subsequently in the second step transformed into the active thiol metabolite . This active metabolite irreversibly binds to P2Y12 ADP receptors on platelets , preventing ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the absorption of 2-Oxo Clopidogrel Hydrochloride is fast, with a mean half-life of approximately 38.0 hours in both plasma and blood . At 168 hours after oral administration, the mean cumulative excreted radioactivity was 96.71% of the dose .
Metabolic Pathways
The metabolic pathway of 2-Oxo Clopidogrel Hydrochloride involves the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5, which metabolize it into 2-oxo (S)- (+)-clopidogrel . This is then further metabolized into the active metabolite of clopidogrel by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 .
Transport and Distribution
It is known that the blood-to-plasma radioactivity AUCinf ratio is 0.55, suggesting preferential distribution of drug-related material in plasma .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo Clopidogrel Hydrochloride involves the metabolism of clopidogrel by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The process includes two oxidative steps, where clopidogrel is first converted to 2-oxo clopidogrel, which is then further metabolized to the active thiol metabolite .
Industrial Production Methods: Industrial production of 2-Oxo Clopidogrel Hydrochloride typically involves high-throughput liquid chromatography tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of clopidogrel, 2-oxo clopidogrel, and the active metabolite. This method ensures fine linearity, accuracy, precision, and stability .
化学反应分析
Types of Reactions: 2-Oxo Clopidogrel Hydrochloride undergoes various chemical reactions, including oxidation and hydrolysis. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of the active thiol metabolite .
Common Reagents and Conditions: Common reagents used in the reactions involving 2-Oxo Clopidogrel Hydrochloride include acetonitrile, deionized water containing formic acid, and methyl tert-butyl ether (MTBE). Chromatographic separation is performed on a C18 column under isocratic elution conditions .
Major Products Formed: The major product formed from the reactions involving 2-Oxo Clopidogrel Hydrochloride is the active thiol metabolite, which is responsible for the antiplatelet effects of clopidogrel .
相似化合物的比较
Similar Compounds: Similar compounds to 2-Oxo Clopidogrel Hydrochloride include other P2Y12 receptor antagonists such as prasugrel and ticagrelor. These compounds also inhibit platelet aggregation but have different pharmacokinetic and pharmacodynamic profiles .
Uniqueness: 2-Oxo Clopidogrel Hydrochloride is unique due to its specific metabolic pathway involving cytochrome P450 enzymes and its role as an intermediate metabolite in the bioactivation of clopidogrel. This compound’s ability to be further metabolized into the active thiol metabolite distinguishes it from other P2Y12 receptor antagonists .
生物活性
2-Oxo clopidogrel hydrochloride, an important metabolite of the antiplatelet drug clopidogrel, plays a critical role in the pharmacological activity of this prodrug. Understanding its biological activity is essential for optimizing therapeutic strategies in cardiovascular diseases and addressing variability in patient responses. This article presents a comprehensive overview of the biological activity of 2-oxo clopidogrel hydrochloride, including its metabolic pathways, mechanisms of action, and clinical implications.
Metabolism of Clopidogrel
Clopidogrel is a prodrug that requires metabolic activation to exert its antiplatelet effects. The metabolism occurs primarily in the liver through two key pathways:
- Initial Hydroxylation : Clopidogrel is first converted into 2-oxo clopidogrel via hydroxylation by cytochrome P450 enzymes (CYPs), specifically CYP2C19.
- Conversion to Active Metabolite : 2-Oxo clopidogrel is subsequently hydrolyzed to form the active thiol metabolite (CAM), which irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation .
Table 1: Metabolic Pathways of Clopidogrel
Step | Enzyme | Product | Activity |
---|---|---|---|
1 | CYP2C19 | 2-Oxo clopidogrel | Intermediate |
2 | Hydrolysis | Active metabolite (CAM) | Antiplatelet |
The active metabolite (CAM) derived from 2-oxo clopidogrel selectively and irreversibly inhibits the P2Y12 receptor, which is crucial for platelet activation and aggregation. This inhibition prevents the binding of ADP, leading to reduced platelet aggregation and thrombus formation .
Key Findings
- The H4 isomer of CAM is the predominant active form responsible for antiplatelet effects, exhibiting approximately twice the activity compared to other diastereomers like H2 .
- Approximately 15% of clopidogrel is converted into active metabolites, while the remaining is metabolized into an inactive form .
Clinical Implications
Variability in response to clopidogrel therapy has been linked to genetic factors affecting CYP2C19 enzyme activity. Patients with certain genetic polymorphisms may have reduced conversion rates from clopidogrel to its active forms, leading to inadequate antiplatelet effects .
Case Studies
- Patient Response Variability : A study highlighted that patients carrying the CYP2C19*2 allele exhibited significantly reduced levels of active metabolites, correlating with higher rates of cardiovascular events compared to non-carriers .
- Therapeutic Monitoring : Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled precise monitoring of clopidogrel and its metabolites in plasma, facilitating personalized treatment approaches .
Research Findings
Recent studies have focused on improving the understanding of 2-oxo clopidogrel's role in therapeutic efficacy:
- Biocatalytic Syntheses : Research demonstrated that enzymatic pathways can be optimized to enhance the production of active metabolites from 2-oxo clopidogrel, potentially improving therapeutic outcomes .
- Disulfide Conjugates : Investigations into mixed disulfide conjugates suggest alternative pathways for generating active metabolites without relying solely on CYP-mediated activation, offering insights into overcoming individual variability in drug response .
Table 2: Summary of Key Research Findings
属性
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFLQPXPVKZERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676090 | |
Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109904-27-0 | |
Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。